molecular formula C6H8N2S B3067167 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole CAS No. 56382-72-0

4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole

Cat. No.: B3067167
CAS No.: 56382-72-0
M. Wt: 140.21 g/mol
InChI Key: CEWBRRCBCHFQAO-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole is a compound that has been studied for its potential applications in medicinal chemistry . It has been identified as a low micromolar inhibitor of Escherichia coli DNA gyrase . The compound is based on the 5,6,7,8-tetrahydroquinazoline and 4,5,6,7-tetrahydrobenzo [1,2- d ]thiazole scaffolds .


Synthesis Analysis

The synthesis of this compound derivatives involves a series of steps. The initial hits were optimized based on structure, resulting in low nanomolar E. coli DNA gyrase inhibitors . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .


Molecular Structure Analysis

The molecular structure of this compound is complex and has been studied using various techniques . The compound has been optimized for improved inhibition of DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The compound has been found to inhibit both CK2 and GSK3β, which are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner .

Scientific Research Applications

Computer-Aided Drug Design and Antibacterial Applications

  • DNA Gyrase B Inhibitors : Enriz et al. (2023) conducted a theoretical-experimental study on derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, showcasing their potential as inhibitors of bacterial DNA gyrase B (GyrB), a crucial enzyme in bacterial DNA replication (Enriz et al., 2023).
  • Synthesis of Pyridino-1,2,3-Thiadiazoles with Antimicrobial Activity : Gopalakrishnan et al. (2008) described the synthesis of 5,7-diaryl-4,4-dimethyl-4,5,6,7-tetrahydropyridino[4,3-d]-1,2,3-thiadiazoles exhibiting modest antibacterial and antifungal activities in vitro (Gopalakrishnan et al., 2008).

Anticancer Research

  • Cytotoxicity Against Cancer Cell Lines : Mohareb et al. (2017) explored the cytotoxicity effects of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile against various cancer cell lines, revealing significant potency in some derivatives (Mohareb et al., 2017).

Organic Semiconductors and Photovoltaic Materials

  • Implementation in Semiconducting Polymers : Chen et al. (2016) implemented benzo[d][1,2,3]thiadiazole (isoBT) in the creation of high-performance optoelectronic semiconductors, showing promising results in field-effect transistors and solar cells (Chen et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

This compound interacts with CK2 and GSK3β, inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Biochemical Pathways

The inhibition of CK2 and GSK3β by this compound affects the PTEN pathway . PTEN is a tumor suppressor protein, and its deactivation can lead to uncontrolled cell growth and proliferation . By preventing the deactivation of PTEN, this compound can potentially control the growth of tumor cells .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, the compound’s inhibitory activity against CK2 and GSK3β has been observed at concentrations of 1.9 μM and 0.67 μM respectively . This suggests that the compound has sufficient bioavailability to exert its effects at these concentrations .

Result of Action

The primary result of the action of this compound is the inhibition of CK2 and GSK3β, leading to the prevention of PTEN deactivation . This can potentially control the growth of tumor cells, providing a therapeutic benefit in the treatment of cancer .

Future Directions

The future directions for the study of 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole involve the optimization of this class of compounds towards balanced dual DNA gyrase and topoisomerase IV inhibitors with antibacterial activity . This could potentially lead to the development of new antibacterial drugs.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,2,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-2-4-6-5(3-1)7-8-9-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWBRRCBCHFQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480429
Record name 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56382-72-0
Record name 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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